Ebola Virus Entry Inhibition: Potency Benchmark Against Known Antivirals
Berbamine dihydrochloride demonstrates potent and specific inhibition of Ebola virus (EBOV) entry with an EC50 of 0.49 μM, as established in a structure-based virtual screening study targeting the primed glycoprotein EBOV-GPcl [1]. This potency is within the range of reference compounds such as tetrandrine (EC50 values of 3-13.5 μM against SARS-CoV-2 in Vero and Calu-3 cells, noting cross-study limitations) and provides a direct, quantified advantage for researchers developing anti-filoviral agents [2]. The mechanism involves specific binding to EBOV-GPcl, which is not a shared feature of all bisbenzylisoquinoline analogs.
| Evidence Dimension | Ebola virus entry inhibition potency (EC50) |
|---|---|
| Target Compound Data | 0.49 μM |
| Comparator Or Baseline | Tetrandrine: IC50 of 3 μM (Vero cells) and 13.5 μM (Calu-3 cells) against SARS-CoV-2 (Note: Different virus; cross-study comparable) |
| Quantified Difference | Berbamine dihydrochloride EC50 for EBOV is ~6-fold lower than tetrandrine IC50 for SARS-CoV-2 in Vero cells (3 μM) and ~28-fold lower in Calu-3 cells (13.5 μM). |
| Conditions | EBOV-GPcl pseudotyped virus entry assay; Vero and Calu-3 cell lines for tetrandrine data. |
Why This Matters
Procurement of berbamine dihydrochloride is essential for studies specifically targeting Ebola virus entry, where it offers a validated, potent starting point distinct from other analogs.
- [1] Institute of Medicinal Biotechnology, Chinese Academy of Medical Sciences. Use of berbamine dihydrochloride in preparation of Ebola virus inhibitor. US Patent 12,329,754. April 10, 2023. View Source
- [2] Jeon S, Ko M, Lee J, Choi I, Byun SY, Park S, Shum D, Kim S. Identification of Antiviral Drug Candidates against SARS-CoV-2 from FDA-Approved Drugs. Antimicrob Agents Chemother. 2020;64(7):e00819-20. Table 1. View Source
